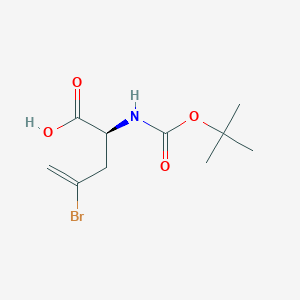

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

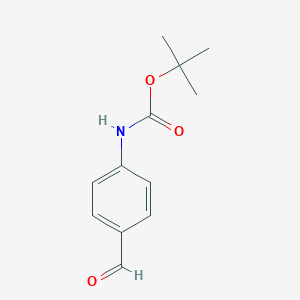

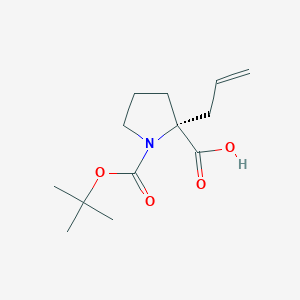

“(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid” is a chemical compound with the CAS Number: 151215-34-8. It has a linear formula of C10H16BrNO4 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is (2S)-4-bromo-2-[(tert-butoxycarbonyl)amino]-4-pentenoic acid . Its InChI Code is 1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m0/s1 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 294.15 . It has a boiling point of 396.7°C at 760 mmHg . The compound should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

LC-MS/MS Study of Degradation Processes

A study conducted by Barchańska et al. (2019) focused on the degradation processes of nitisinone, a related compound, using liquid chromatography coupled with mass spectrometry (LC-MS/MS). Although the study primarily addresses nitisinone's stability and degradation, the methodology and analytical techniques applied can offer insights into the research applications of similar compounds like (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid, especially in understanding their stability, degradation products, and potential risks and benefits in medical applications Barchańska et al., 2019.

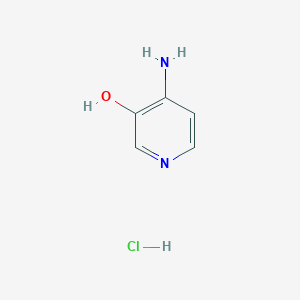

Spin Label Amino Acid TOAC Studies

Schreier et al. (2012) reviewed the use of TOAC, a spin label amino acid, in peptide studies. This review underscores the significance of amino acids in analyzing peptide structure and interactions, which is relevant for understanding the functionalities of this compound in peptide synthesis and modification. The incorporation of such compounds can enhance our understanding of peptide dynamics, secondary structure, and interactions with biological membranes Schreier et al., 2012.

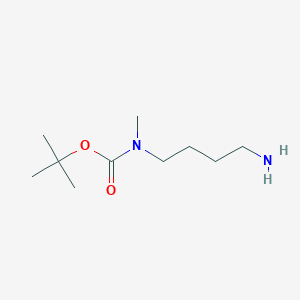

Application in Synthesis and Transformations

The work by Kiss et al. (2018) on the use of metathesis reactions in synthesizing and transforming functionalized β-amino acid derivatives highlights the chemical versatility of amino acids and their derivatives, including this compound. This study is indicative of the compound's potential in drug research and development due to its role in accessing various molecular entities through metathesis reactions Kiss et al., 2018.

Biologically Active Compounds of Plants

Godlewska-Żyłkiewicz et al. (2020) examined the structure-related activity of selected carboxylic acids, focusing on their antioxidant, antimicrobial, and cytotoxic activities. While this study does not directly involve this compound, it provides a framework for understanding how the structural attributes of carboxylic acid derivatives contribute to their biological activities, suggesting potential research applications in developing pharmacologically active agents Godlewska-Żyłkiewicz et al., 2020.

Amino Acid Salt Solutions in CO2 Capture

Zhang et al. (2018) reviewed the effectiveness of amino acid salt solutions in capturing CO2, indicating the environmental and sustainable applications of amino acids and their derivatives. This review suggests potential research avenues for this compound in environmental science, particularly in developing new, more efficient, and environmentally friendly methods for carbon capture and storage Zhang et al., 2018.

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

(2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUQAUPMGSKZIY-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=C)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376139 |

Source

|

| Record name | Boc-L-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151215-34-8 |

Source

|

| Record name | Boc-L-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)

![3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B111888.png)

![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)